molecular formula C15H18N4O2 B2568135 N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1324679-41-5

N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No.: B2568135
CAS No.: 1324679-41-5
M. Wt: 286.335
InChI Key: BPAUYNDUOMWOAC-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic organic compound characterized by its unique structural features It contains an azetidine ring, a 1,2,4-oxadiazole moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions.

    Azetidine ring formation: The azetidine ring can be synthesized via cyclization reactions involving suitable amine and halide precursors.

    Coupling reactions: The final step involves coupling the 3,4-dimethylphenyl group with the azetidine-1-carboxamide and 1,2,4-oxadiazole moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-3-(1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide: Lacks the methyl group on the oxadiazole ring.

    N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-triazol-5-yl)azetidine-1-carboxamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is unique due to the presence of both the azetidine and 1,2,4-oxadiazole rings, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-9-4-5-13(6-10(9)2)17-15(20)19-7-12(8-19)14-16-11(3)18-21-14/h4-6,12H,7-8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAUYNDUOMWOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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